![molecular formula C4H5BrN2 B11793352 5-Bromo-1H-pyrrol-2-amine](/img/structure/B11793352.png)
5-Bromo-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom substituted at the 5-position of a pyrrole ring and an amine group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-1H-pyrrol-2-amine involves the bromination of 1H-pyrrol-2-amine. This can be achieved by reacting 1H-pyrrol-2-amine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient bromination and amination .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrrol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as an antimicrobial or anticancer agent.
Material Science: Pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrol-2-amine: The parent compound without the bromine substitution.
5-Chloro-1H-pyrrol-2-amine: A similar compound with a chlorine atom instead of bromine.
5-Iodo-1H-pyrrol-2-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C4H5BrN2 |
---|---|
Molekulargewicht |
161.00 g/mol |
IUPAC-Name |
5-bromo-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5BrN2/c5-3-1-2-4(6)7-3/h1-2,7H,6H2 |
InChI-Schlüssel |
RJMCFWSQECINNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.